5-Tert-butoxy-5-oxopentanoic acid
Overview
Description
5-Tert-butoxy-5-oxopentanoic acid is an organic compound with the molecular formula C9H16O4. It is a derivative of pentanoic acid, where the terminal carboxylic acid group is substituted with a tert-butoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-5-oxopentanoic acid typically involves the esterification of pentanoic acid derivatives. One common method is the reaction of glutaric anhydride with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds as follows:
- An acid catalyst such as sulfuric acid is used to facilitate the reaction.
- The reaction mixture is heated under reflux conditions to promote esterification.
- The product is then purified through distillation or recrystallization.
Glutaric anhydride: reacts with .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butoxy-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
5-Tert-butoxy-5-oxopentanoic acid is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: Used as an intermediate in the production of active pharmaceutical ingredients.
Agrochemicals: Employed in the synthesis of herbicides and pesticides.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Tert-butoxy-5-oxopentanoic acid involves its reactivity with various functional groups. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Glutaric acid mono-tert-butyl ester
- Pentanedioic acid mono-tert-butyl ester
- 4-Amino-5-tert-butoxy-5-oxopentanoic acid
Uniqueness
5-Tert-butoxy-5-oxopentanoic acid is unique due to its specific structure, which combines the properties of a carboxylic acid and a tert-butyl ester. This combination allows for versatile reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-8(12)6-4-5-7(10)11/h4-6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHNAVSRNGLHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465396 | |
Record name | 5-tert-butoxy-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63128-51-8 | |
Record name | 5-tert-butoxy-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(tert-butoxy)-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Tert-butoxy-5-oxopentanoic acid in the development of fibrosis imaging agents?
A1: In the research article, this compound, specifically its derivative 4-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazacyclononan-1-yl)-5-(tert-butoxy)-5-oxopentanoic acid (NODAGA), is used as a chelator for the radioisotope Gallium-68 (68Ga) []. NODAGA forms a stable complex with 68Ga, enabling its attachment to a cyclic peptide (c[CPGRVMHGLHLGDDEGPC]) analog. This peptide analog is designed to target fibrotic tissues. Therefore, this compound, through its derivative NODAGA, plays a crucial role in radiolabeling the peptide, allowing for the visualization and monitoring of fibrosis using Positron Emission Tomography (PET) imaging.
Q2: How does the structure of the 68Ga-labeled imaging agent containing this compound impact its biodistribution and clearance?
A2: While the research doesn't delve into the specific structural influence of this compound itself, it highlights that the overall imaging agent, [68Ga]Ga-NODAGA-Col, exhibits relatively fast blood clearance and washout from most organs in rats []. This suggests that the agent's structure, including the NODAGA chelator incorporating this compound, contributes to its favorable pharmacokinetic profile. Further research is needed to delineate the specific impact of the this compound moiety on these properties.
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